2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide

Kinase Inhibition EGFR Thiazolidinone

This thiazolidine-2,4-dione derivative is positioned for systematic kinase selectivity profiling, particularly against EGFR and HER-2. Its distinct N-3 substitution (2-oxo-2-phenylethyl) makes it a critical structural reference point for SAR exploration where in-house biological data are generated. Procure as a certified analytical reference standard (HPLC/LC-MS method development) or for speculative broad-panel screening. Note: quantitative potency data (IC₅₀) for this exact compound remain unpublished; procurement is best suited for labs equipped to generate proprietary selectivity fingerprints.

Molecular Formula C20H18N2O4S
Molecular Weight 382.43
CAS No. 868152-87-8
Cat. No. B2610927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide
CAS868152-87-8
Molecular FormulaC20H18N2O4S
Molecular Weight382.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(SC2=O)CC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H18N2O4S/c1-13-7-9-15(10-8-13)21-18(24)12-22-19(25)17(27-20(22)26)11-16(23)14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,21,24)
InChIKeyDSEDOMGKGMEEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview for 2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide (CAS 868152-87-8)


2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide is a synthetic thiazolidinone derivative (C20H18N2O4S). It belongs to a class of compounds investigated for kinase inhibition, particularly against targets like EGFR and HER-2 [1]. The compound features a thiazolidine-2,4-dione core with N-3 substituted by a 2-oxo-2-phenylethyl group and an N-linked p-tolylacetamide side chain. In the context of scientific procurement, its value proposition relative to close analogs hinges on quantifiable differences in target potency, selectivity, or physicochemical properties, which are currently poorly documented in accessible primary sources.

Limitations of In-Class Substitution for 2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide


Within the thiazolidinone class, minor structural modifications can lead to drastic differences in kinase selectivity and potency [1]. While general class-level inferences about EGFR inhibition exist, specific quantitative data (e.g., IC50 values, selectivity profiles) for this exact compound are not readily available in the peer-reviewed primary literature or patents outside of excluded vendor sources. Therefore, direct substitution with a structurally similar analog cannot be validated or refuted based on the current evidence, and any assumption of functional equivalence is scientifically unsupported. This guide highlights the critical evidence gaps that prevent a data-driven selection.

Quantitative Differentiation Evidence for 2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide (868152-87-8)


Limitation Statement: Absence of High-Strength Comparator Data

Following an exhaustive search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, and vulcanchem), no direct head-to-head comparison or cross-study comparable data were found that meet the minimum evidence admission rules. Quantitative biological activity data (e.g., IC50, Ki) for this specific compound were not identified in peer-reviewed literature. BindingDB entry CHEMBL2239138 references an EGFR inhibition assay, but the specific affinity data for this compound is not populated in the public record [1]. Class-level inference suggests potential EGFR inhibitory activity based on structural similarity to compounds in Bioorg. Med. Chem. 2010, 18, 314-319, but the compound itself was not explicitly characterized in that study. High-strength differential evidence is therefore currently unavailable for scientific selection or procurement decisions.

Kinase Inhibition EGFR Thiazolidinone

Potential Application Scenarios for 2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide


Exploratory Kinase Profiling Panel

Given the class-level association with EGFR/HER-2 inhibition [1], this compound could be included in a broad kinase screening panel to establish its selectivity fingerprint. However, procurement for this purpose is speculative without preliminary on-target potency data.

Structure-Activity Relationship (SAR) Reference Compound

If a research program is systematically exploring the N-3 substitution of the thiazolidinedione core, this compound (with its 2-oxo-2-phenylethyl group) could serve as a structural reference point, provided that biological data for comparator compounds in the same series are generated in-house.

Analytical Standard Development

The compound can be procured as an analytical reference standard for method development (e.g., HPLC, LC-MS) if identity and purity are certified by a reputable supplier. Its use as a standard does not require prior biological validation.

Quote Request

Request a Quote for 2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.